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Compound of Interest

Compound Name:
2-(2-Chlorophenyl)-2-

methoxyacetonitrile

CAS No.: 1394671-01-2

Cat. No.: B1455883

Get Quote

Technical Profile: 2-(2-Chlorophenyl)-2-
methoxyacetonitrile
CAS Registry Number: 1394671-01-2 Formula: C₉H₈ClNO Molecular Weight: 181.62 g/mol [1]

[2]

Executive Summary
2-(2-Chlorophenyl)-2-methoxyacetonitrile is a specialized organonitrile intermediate used

primarily in the synthesis of complex pharmaceutical scaffolds. Structurally, it consists of a 2-

chlorophenyl moiety linked to a methoxy-substituted acetonitrile group.[1][3] This compound

serves as a critical "masked" carbonyl equivalent and a precursor to

-methoxy acids,

-methoxy amides, and

-amino ethers.
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Its chemical significance lies in the ortho-chlorine substituent, which introduces steric bulk and

lipophilicity, influencing the metabolic stability and binding affinity of downstream medicinal

compounds. It is frequently employed in the development of agrochemicals and antithrombotic

agents structurally related to the clopidogrel class, where the

-substitution pattern is pivotal for biological activity.

Chemical Identity & Structural Analysis[3][4][5]
The molecule features a chiral center at the

-carbon, making it exist as a pair of enantiomers (

and

). In most commercial preparations, it is supplied as a racemate unless asymmetric synthesis
or chiral resolution is specified.

Physicochemical Properties
Property Value / Description Note

IUPAC Name
2-(2-Chlorophenyl)-2-

methoxyacetonitrile
Official nomenclature

SMILES COC(C#N)C1=CC=CC=C1Cl Canonical string

InChI Key
XCZZVTNTIRSPFT-

UHFFFAOYSA-N
Unique Identifier

Physical State
Viscous Oil or Low-melting

Solid
Based on structural analogues

Boiling Point ~280°C (Predicted) High BP due to polarity

Solubility
DCM, Chloroform, Methanol,

DMSO
Hydrophobic aromatic ring

pKa
~18-20 (

-proton)
Activated by nitrile/phenyl

LogP 2.2 (Predicted) Moderate lipophilicity
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Structural Conformation
The ortho-chloro group exerts a steric field effect, forcing the methoxy-acetonitrile side chain

out of planarity with the benzene ring. This "twisted" conformation is chemically significant:

Shielding: The chlorine atom protects the benzylic position from oxidative degradation.

Reactivity: Nucleophilic attack at the nitrile carbon is sterically modulated, often requiring

higher reaction temperatures compared to the unsubstituted phenyl analog.

Synthetic Pathways[7]
The synthesis of 2-(2-Chlorophenyl)-2-methoxyacetonitrile generally proceeds via the

functionalization of 2-chlorobenzaldehyde. Two primary industrial routes are employed

depending on the required purity and scale.

Route A: The Cyanohydrin Methylation (Stepwise)
This is the classical approach. 2-Chlorobenzaldehyde is converted to its cyanohydrin, followed

by O-methylation.

Cyanohydrin Formation: Reaction with NaCN/AcOH or TMSCN/ZnI₂ yields 2-(2-

chlorophenyl)-2-hydroxyacetonitrile.

O-Methylation: The hydroxyl group is methylated using Methyl Iodide (MeI) and Silver Oxide

(Ag₂O) or Dimethyl Sulfate (DMS) under phase-transfer conditions. Note: Standard basic

alkylation (NaH) can cause reversion of the cyanohydrin to the aldehyde.

Route B: The Acetal Cyanation (Direct)
A more modern, convergent route involves the reaction of the dimethyl acetal of 2-

chlorobenzaldehyde with Trimethylsilyl Cyanide (TMSCN).

Acetalization: 2-Chlorobenzaldehyde + MeOH (acid cat.)

Dimethyl acetal.

Cyanation: Acetal + TMSCN (Lewis Acid, e.g., BF₃·OEt₂)
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Target Product + MeOTMS.

Advantage: Avoids unstable cyanohydrin intermediates and yields high purity.

Synthesis Workflow Diagram

2-Chlorobenzaldehyde

Intermediate:
Cyanohydrin

NaCN, AcOH
(Nucleophilic Addition)

Intermediate:
Dimethyl Acetal

MeOH, H+
(Protection)

TARGET:
2-(2-Chlorophenyl)-
2-methoxyacetonitrile

MeI, Ag2O
(O-Methylation)

TMSCN, BF3·OEt2
(Lewis Acid Displacement)

Click to download full resolution via product page

Figure 1: Comparative synthetic routes. Route B (via Acetal) is preferred for stability.

Reactivity & Applications
This molecule acts as a versatile electrophilic scaffold. The nitrile group (

) and the methoxy group (

) provide orthogonal reactivity handles.

Hydrolysis: Access to -Methoxy Acids
Under acidic conditions (HCl/MeOH) or basic conditions (NaOH/H₂O), the nitrile hydrolyzes to

the carboxylic acid or amide.

Product: 2-(2-Chlorophenyl)-2-methoxyacetic acid.

Use: These acids are bioisosteres of mandelic acid derivatives, often investigated for anti-

inflammatory properties.

Reduction: Synthesis of -Amino Ethers
Reduction of the nitrile group (using LiAlH₄ or H₂/Raney Ni) yields the primary amine.
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Product: 2-(2-Chlorophenyl)-2-methoxyethanamine.

Use: This is a core pharmacophore for monoamine neurotransmitter reuptake inhibitors. The

2-chloro substitution mimics the substitution pattern found in sertraline and related

psychotropic agents.

Grignard Addition: Ketone Synthesis
Reaction with organometallics (R-MgX) followed by acidic workup converts the nitrile to a

ketone, retaining the

-methoxy group.

Application: Synthesis of

-methoxy ketones, which are difficult to access via direct alpha-oxidation.

Reactivity Logic Map

Chemical Transformations

2-(2-Chlorophenyl)-
2-methoxyacetonitrile

2-(2-Chlorophenyl)-
2-methoxyacetic acid

Hydrolysis
(HCl, Reflux)

2-(2-Chlorophenyl)-
2-methoxyethanamine

Reduction
(LiAlH4 or H2/Cat)

Alpha-Methoxy
Ketones

1. R-MgBr
2. H3O+

Click to download full resolution via product page

Figure 2: Divergent synthesis pathways from the parent nitrile.

Analytical Characterization (Predicted)
For researchers validating the synthesis, the following spectral signatures are diagnostic:
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¹H NMR (400 MHz, CDCl₃):

7.45–7.20 (m, 4H, Ar-H): Characteristic aromatic pattern for 2-substituted benzene.

5.45 (s, 1H, CH-CN): The benzylic proton appears as a singlet (or slight doublet if long-
range coupling exists).

3.55 (s, 3H, O-CH₃): Strong singlet for the methoxy group.

IR Spectroscopy:

2240 cm⁻¹: Weak but sharp signal characteristic of the non-conjugated Nitrile (

) stretch.

1100 cm⁻¹: C-O-C ether stretch.

Mass Spectrometry (GC-MS):

Molecular Ion

(3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).

Base peak often involves loss of the cyano group

.

Safety & Handling Protocols
Hazard Classification:

Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Nitriles can metabolize to release

cyanide ions in vivo.

Skin/Eye Irritation: Irritant.[4] The benzylic nature suggests potential sensitization.

Handling Procedures:

Engineering Controls: Always handle inside a certified chemical fume hood.
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PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

Spill Cleanup: Do not use acidic cleaning agents (risk of HCN generation). Use bleach

(sodium hypochlorite) to oxidize the nitrile/cyanide residues before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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